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Compound of Interest

Compound Name: XAP044

Cat. No.: B1684232

Audience: Researchers, scientists, and drug development professionals.

Introduction

XAPO044 is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7
(mGIlu7). It exhibits a novel mechanism of action, binding to the extracellular Venus flytrap
domain (VFTD) of the mGlu7 receptor, in contrast to other allosteric modulators that typically
bind within the transmembrane domain.[1][2][3] This antagonism of mGlu7 has been shown to
inhibit presynaptic neurotransmitter release. In preclinical mouse models, XAP044 has
demonstrated anti-stress, antidepressant, and anxiolytic-like effects, making it a compound of
interest for psychiatric applications. It is brain penetrant and has been shown to inhibit long-
term potentiation (LTP) in the lateral amygdala, a process implicated in fear and anxiety.

Mechanism of Action & Signaling Pathway

XAPO044 functions as a selective antagonist of the mGlu7 receptor. The mGIlu7 receptor is a G-
protein coupled receptor (GPCR) that plays a key role in modulating synaptic transmission in
the brain. Unlike orthosteric antagonists that compete with the endogenous ligand (glutamate),
XAPO044 binds to a novel site on the extracellular VFTD. This binding prevents the
conformational change required for receptor activation, thereby disrupting the associated G-
protein signaling pathway and inhibiting presynaptic neurotransmitter release.
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Caption: XAP044 antagonizes the mGlu7 receptor, inhibiting G-protein signaling and reducing
presynaptic neurotransmitter release.

Pharmacokinetics in Mice

XAP044 has undergone pharmacokinetic (PK) profiling in mice. Key findings indicate a
challenging profile for systemic administration, characterized by high clearance and a short
half-life. This has led to the use of both intraperitoneal (i.p.) for acute studies and
intracerebroventricular (i.c.v.) infusions for chronic studies to ensure adequate brain exposure.

Parameter Route Value Species Reference
Total Blood ) ) )
[AYA 76 mL/min/kg C57BL/6 Mice
Clearance
Apparent ] )
i.v. 0.4h C57BL/6 Mice

Terminal Half-life

Oral

) o p.o. 17% C57BL/6 Mice
Bioavailability
Plasma Protein )

o In vitro >99% Mouse & Rat
Binding
Brain
Homogenate In vitro >99% Rat
Binding

Table 1: Pharmacokinetic Parameters of XAP044 in Rodents.

) Plasma Brain
. Time Post- . .
Dose (i.p.) 5 Concentration  Concentration Reference
ose
(HM) (umollkg)
10 mg/kg 30 min 2.8 1.6
100 mg/kg 30 min 33 13

Table 2: Plasma and Brain Exposure of XAP044 After Intraperitoneal Administration in Mice.
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Recommended Dosage and Administration
Protocols

The choice of dosage and administration route depends on the experimental design,
specifically the required duration of target engagement.

This protocol is suitable for behavioral tests assessing acute drug effects, such as the Tail
Suspension Test (TST).

Objective: To assess the acute antidepressant-like effects of XAP044.

Materials:

XAPO044 (Tocris, R&D Systems)

Vehicle solution: 10% Neoral® vehicle, 0.4% methylcellulose

Male C57BL/6 mice

Standard injection supplies (syringes, needles)

Procedure:

¢ Preparation of Dosing Solution:

o Prepare the vehicle solution of 10% Neoral® and 0.4% methylcellulose.

o Suspend XAPO044 in the vehicle to achieve final concentrations for dosing at 10 mg/kg and
60 mg/kg. Ensure the solution is homogenous by vortexing or sonicating. The dosing
volume is typically 10 ml/kg.

e Administration:
o Acclimate mice to the experimental room for at least 1 hour before dosing.
o Administer XAP044 (10 or 60 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

o Behavioral Testing:
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o Conduct the Tail Suspension Test 30 minutes after the injection. This time point
corresponds with high plasma and brain concentrations of the compound.

This protocol is designed for studies investigating the effects of long-term mGlu7 blockade,
such as in chronic stress models.

Objective: To assess the protective effects of chronic XAP044 administration against chronic
psychosocial stress.

Materials:

XAP044

Artificial cerebrospinal fluid (aCSF) for vehicle

Alzet osmotic minipumps and brain infusion cannulae

Stereotaxic apparatus

Male mice

Procedure:
o Preparation of Dosing Solution:

o Dissolve XAP044 in aCSF to achieve final concentrations of 1 uM, 10 puM, and 100 puM.
e Surgical Implantation:

o Anesthetize mice and place them in a stereotaxic frame.

o Implant a brain infusion cannula into the lateral ventricle.

o Connect the cannula to an osmotic minipump filled with either vehicle (aCSF) or one of the
XAP044 solutions. The minipump is implanted subcutaneously.

e Chronic Infusion and Stress Paradigm:

o Allow mice to recover from surgery.
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o Begin the chronic infusion of XAP044. This is often done in combination with a chronic
stress paradigm, such as chronic subordinate colony housing (CSC), for a duration of 19

days.

e Qutcome Measures:

o At the end of the treatment period, assess physiological and behavioral outcomes. This

can include measuring hypothalamic-pituitary-adrenal (HPA) axis parameters (e.g.,

adrenal weight), thymus weight, and anxiety-related behaviors in tests like the light-dark

box.
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Caption: Experimental workflows for acute (i.p.) and chronic (i.c.v.) administration of XAP044 in

mice.

Safety and Efficacy Summary
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» Efficacy: XAP044 has shown dose-dependent efficacy in mouse models. In chronic stress
paradigms, a 100 uM i.c.v. dose was effective in blocking CSC-induced increases in adrenal
weight and anxiety-related behavior. In acute tests, i.p. doses of 10 and 60 mg/kg
demonstrated antidepressant-like effects.

» Safety: No side effects have been reported in the cited in vivo experiments. Intraperitoneal
administration up to 60 mg/kg and chronic intracerebroventricular application up to 100 uM
were well-tolerated. Locomotor activity was not adversely affected by the treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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